molecular formula C8H11ClN2 B2751818 2-(Butan-2-YL)-4-chloropyrimidine CAS No. 1249928-89-9

2-(Butan-2-YL)-4-chloropyrimidine

Cat. No. B2751818
CAS RN: 1249928-89-9
M. Wt: 170.64
InChI Key: JMSJBHQIUSOCGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Pyrimidine derivatives have been utilized in the development of high-performance sky-blue- and white-emitting OLEDs. For instance, a study by Chang et al. (2013) introduced a new class of heteroleptic Ir(III) metal complexes using pyrimidine chelates, demonstrating their application in OLEDs with significant external quantum, luminance, and power efficiencies. This research underscores the potential of pyrimidine derivatives in advancing OLED technology for better display and lighting solutions (Chang et al., 2013).

Supramolecular Chemistry

In the realm of supramolecular chemistry, pyrimidine derivatives are known for their ability to form strong dimers through quadruple hydrogen bonding. A study by Beijer et al. (1998) demonstrated the strong dimerization of ureidopyrimidinones via quadruple hydrogen bonding, highlighting the utility of pyrimidine derivatives in constructing complex molecular architectures (Beijer et al., 1998).

Medicinal Chemistry

In medicinal chemistry, pyrimidine derivatives have been explored for their potential therapeutic applications. For example, Taslimi et al. (2018) investigated the conversion reactions of pyrimidine‐thiones with nucleophilic reagents, evaluating their acetylcholinesterase, carbonic anhydrase inhibition, and antioxidant activities. This study contributes to our understanding of pyrimidine derivatives as potential candidates for drug development (Taslimi et al., 2018).

Material Science

Pyrimidine derivatives also find applications in material science. For instance, the synthesis and characterization of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate crystals by Vyas et al. (2013) shed light on the thermal, spectroscopic, and dielectric properties of pyrimidine-based crystals, indicating their potential use in various technological applications (Vyas et al., 2013).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis process .

properties

IUPAC Name

2-butan-2-yl-4-chloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-3-6(2)8-10-5-4-7(9)11-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSJBHQIUSOCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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